N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
CAS No.: 1217090-66-8
Cat. No.: VC11872022
Molecular Formula: C23H16FN5O3S
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217090-66-8 |
|---|---|
| Molecular Formula | C23H16FN5O3S |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |
| Standard InChI | InChI=1S/C23H16FN5O3S/c1-13(30)14-4-8-17(9-5-14)26-19(31)10-29-23(32)28-12-25-20-18(11-33-21(20)22(28)27-29)15-2-6-16(24)7-3-15/h2-9,11-12H,10H2,1H3,(H,26,31) |
| Standard InChI Key | UGSYELLRWGWXAT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F |
Introduction
N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a complex organic compound featuring a unique tetraazatricyclo core structure. It includes multiple functional groups such as an acetylphenyl moiety and a fluorophenyl substituent, which contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide involves multi-step organic reactions. Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used for characterization.
Applications in Medicinal Chemistry
The compound's unique structural features and functional groups make it a candidate for various applications in medicinal chemistry. Interaction studies are crucial for understanding how it interacts with biological targets, which could lead to the development of new therapeutic agents.
Chemical Reactions
N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide can participate in several chemical reactions typical for amides and heterocycles. These reactions may facilitate the synthesis of analogs or derivatives with enhanced biological activity or altered pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume